Isomaltulose (6-O-α-D-glucopyranosyl-D-fructofuranoside), a naturally occurring disaccharide, is a structural isomer of sucrose. [] It is found naturally in honey and sugarcane juice, though in small quantities. [] Isomaltulose is characterized by a 1,6-glycosidic bond between glucose and fructose, in contrast to sucrose’s 1,2-glycosidic bond. [, , ] This structural difference results in a slower hydrolysis and absorption rate compared to sucrose. [, , ]
Isomaltulose is increasingly recognized as a functional sweetener and sucrose substitute due to its unique metabolic properties. [, , ] Studies have demonstrated its potential benefits in various aspects of human health, including improved glucose metabolism, reduced glycemic response, and potential prebiotic effects. [, , , , ]
Isomaltulose is primarily produced through the enzymatic conversion of sucrose. [, , , , , , ] This process employs sucrose isomerase (SI), an enzyme produced by various bacterial strains, notably Protaminobacter rubrum, Erwinia rhapontici, Erwinia sp., Serratia plymuthica, and Klebsiella sp. [, , , , , , , , ]
The enzymatic conversion process can be carried out using either free or immobilized bacterial cells. [, , , , ] Immobilization techniques, such as encapsulation in calcium alginate, enhance the stability and reusability of the biocatalyst, enabling a more sustainable production process. [, , , ]
Various factors influence the efficiency of isomaltulose synthesis, including temperature, pH, substrate concentration, and enzyme dosage. [, , , , , ] Optimization of these parameters through experimental design techniques, such as response surface methodology, can lead to improved conversion yields and productivity. [, , ]
Direct production methods for isomaltulose have also been investigated, bypassing the need for purification steps. [] One such method involves vacuum condensation and crystallization of the converted sucrose solution, resulting in purified isomaltulose crystals. [] This approach simplifies the production process and lowers production costs. []
The primary chemical reaction involving isomaltulose is its enzymatic conversion from sucrose. This reaction is catalyzed by sucrose isomerase (SI), which cleaves the α-1,2-glycosidic bond in sucrose and forms a new α-1,6-glycosidic bond, yielding isomaltulose. [, , , , , , ]
Another significant reaction is the hydrolysis of isomaltulose into its constituent monosaccharides, glucose and fructose. [, , ] Unlike sucrose, which is rapidly hydrolyzed by sucrase in the small intestine, isomaltulose is hydrolyzed at a slower rate by isomaltase, resulting in a more gradual release of glucose into the bloodstream. [, ]
The slower digestion and absorption of isomaltulose, compared to sucrose, are attributed to its different glycosidic bond. [, , ] While sucrose is rapidly hydrolyzed by sucrase in the small intestine, isomaltulose is hydrolyzed at a slower rate by isomaltase, leading to a more gradual release of glucose into the bloodstream. [, ]
This slow and sustained release of glucose contributes to isomaltulose's low glycemic index (GI) and its attenuated effects on postprandial glucose and insulin responses. [, , , , , ] In contrast to sucrose, which causes sharp spikes in blood glucose and insulin levels, isomaltulose induces a milder and more prolonged increase, potentially reducing the risk of insulin resistance and metabolic disorders. [, , , , ]
Furthermore, isomaltulose has been shown to enhance fat oxidation, potentially promoting weight management. [] Its slower absorption and lower insulin response contribute to a more favorable metabolic environment for fat utilization. []
Functional Sweetener: Isomaltulose serves as a sucrose substitute in various food and beverage products, offering a healthier alternative due to its low GI, reduced glycemic response, and potential prebiotic effects. [, , , , , , , , ] It finds application in products such as chocolate, chewing gum, candy, beverages, and baked goods. [, , , ]
Glycemic Control: Numerous studies have demonstrated isomaltulose's beneficial effects on postprandial glycemia and insulin sensitivity in healthy individuals, individuals with prediabetes, and those with type 2 diabetes. [, , , , , , , , , , ] Its consumption leads to a milder and more prolonged increase in blood glucose and insulin levels, compared to sucrose, potentially reducing the risk of metabolic complications. [, , , , ]
Prebiotic Effects: Preliminary research indicates that isomaltulose may possess prebiotic properties, promoting the growth of beneficial gut bacteria and potentially contributing to gut health. [, , ] This area warrants further investigation to clarify its role in modulating gut microbiota and its implications for overall health.
Plant Physiology: While plants do not readily import or catabolize extracellular isomaltulose, certain intracellular enzymes, like sucrose synthase and vacuolar soluble acid invertase, can catabolize it. [] This finding has implications for understanding sugar transport and regulation in plants and suggests potential for biotechnological applications to enhance sugar yields. []
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